molecular formula C7H7F3O3 B6239390 ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate CAS No. 142259-60-7

ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B6239390
CAS No.: 142259-60-7
M. Wt: 196.12 g/mol
InChI Key: HKHMSMCSWWZIPK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is an organic compound with the molecular formula C7H7F3O3 It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an ethyl ester group attached to a but-3-ynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trifluoromethyl ketone in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of trifluoromethylated alkynes and ethyl oxalyl chloride in the presence of a catalyst such as palladium. This method allows for the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ethyl 2-oxo-2-(trifluoromethyl)but-3-ynoate.

    Reduction: The triple bond in the but-3-ynoate moiety can be reduced to form ethyl 2-hydroxy-2-(trifluoromethyl)butanoate.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Ethyl 2-oxo-2-(trifluoromethyl)but-3-ynoate.

    Reduction: Ethyl 2-hydroxy-2-(trifluoromethyl)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with hydrophobic pockets in proteins. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can be compared with other similar compounds such as:

    Ethyl 2-hydroxy-2-(difluoromethyl)but-3-ynoate: Lacks one fluorine atom, which can affect its chemical reactivity and biological activity.

    Ethyl 2-hydroxy-2-(trifluoromethyl)butanoate: The reduced form of the compound, which lacks the triple bond and has different chemical properties.

    Mthis compound: The methyl ester analog, which can have different solubility and reactivity profiles.

The uniqueness of this compound lies in its combination of a trifluoromethyl group with a hydroxyl group and a triple bond, providing a versatile scaffold for chemical modifications and applications in various fields.

Properties

CAS No.

142259-60-7

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

InChI

InChI=1S/C7H7F3O3/c1-3-6(12,7(8,9)10)5(11)13-4-2/h1,12H,4H2,2H3

InChI Key

HKHMSMCSWWZIPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#C)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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